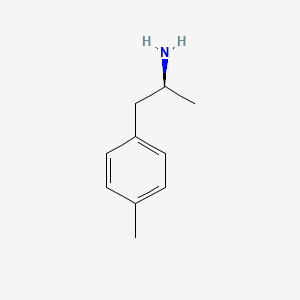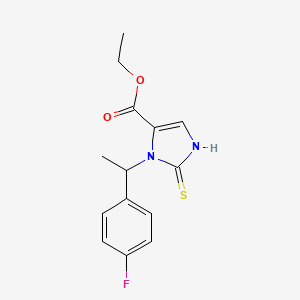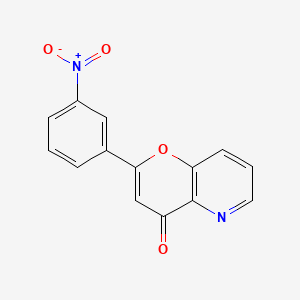
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)-: is a heterocyclic compound that belongs to the pyrano-pyridine family This compound is characterized by a fused ring system that includes a pyridine ring and a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-pyridone in the presence of a base, followed by cyclization to form the pyrano-pyridine structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrano-pyridine compounds.
科学的研究の応用
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrano-pyridine structure can interact with enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: Similar structure but lacks the nitrophenyl group.
Pyrano(2,3-d)pyrimidine-2,4-dione: Another heterocyclic compound with a pyrano ring fused to a pyrimidine ring.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
148190-25-4 |
|---|---|
分子式 |
C14H8N2O4 |
分子量 |
268.22 g/mol |
IUPAC名 |
2-(3-nitrophenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H8N2O4/c17-11-8-13(20-12-5-2-6-15-14(11)12)9-3-1-4-10(7-9)16(18)19/h1-8H |
InChIキー |
CMLKEDLMPCVYNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


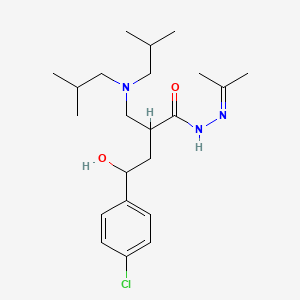
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

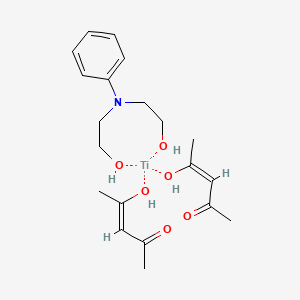
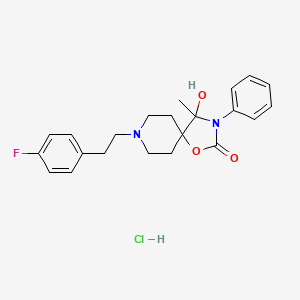

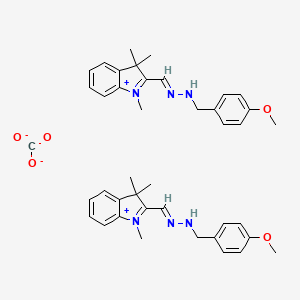
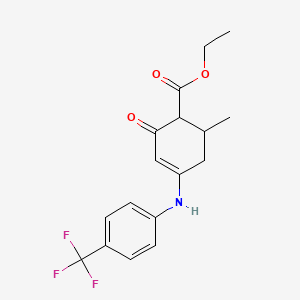
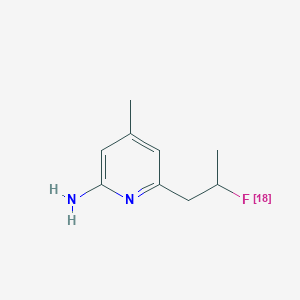
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
